molecular formula C11H16O B11716154 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B11716154
M. Wt: 164.24 g/mol
InChI Key: CNIGYRRBFLTZNO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one is a bicyclic monoterpenoid derivative featuring a cyclohexenone core substituted with methyl groups at positions 2 and 3 and an isopropenyl group at position 4. Its structure is closely related to carvone (a naturally occurring cyclic monoterpene) but distinguished by additional methyl substituents and a conjugated enone system . This compound serves as a precursor or intermediate in synthetic chemistry, particularly in the development of bioactive molecules, insecticides, and fragrances .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,3-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C11H16O/c1-7(2)10-5-8(3)9(4)11(12)6-10/h10H,1,5-6H2,2-4H3

InChI Key

CNIGYRRBFLTZNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)C(=C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo alkylation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of catalysts and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

Several stereoisomers of 2,3-dimethyl-5-(prop-1-en-2-yl)cyclohexan-1-one have been synthesized, differing in the spatial arrangement of substituents:

  • (2S,3R,5R)-isomer (22)
  • (2R,3R,5R)-isomer (23)
  • (2R,3S,5R)-isomer (24)
  • (2S,3S,5R)-isomer (25)

Key Differences :

  • Stereochemical variations influence physical properties (e.g., melting points, solubility) and reactivity in biotransformations. For example, isomers 22–25 exhibit distinct behaviors in OYE (Old Yellow Enzyme)-catalyzed reductions due to steric and electronic effects .

Table 1: Isomeric Properties

Isomer ID Configuration Key Applications Reference
22 (2S,3R,5R) Biocatalytic reductions
23 (2R,3R,5R) Chiral intermediate
24 (2R,3S,5R) Not reported
25 (2S,3S,5R) Not reported

Derivatives with Heterocyclic Additions

Indole-Substituted Derivatives

Compounds such as (5R,6R)-6-(1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (6-43) and (5R,6R)-6-(2-hexyl-5-methoxy-1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one (6-13) feature indole moieties fused to the cyclohexenone core.

Key Differences :

  • The indole substituent enhances π-π stacking interactions, improving binding affinity in anticancer studies.
  • 6-13 shows a higher yield (63%) and distinct HRMS-ESI (m/z 380.2587) compared to the parent compound .

Table 2: Anticancer Derivatives

Compound ID Substituent Yield (%) HRMS-ESI (m/z) Biological Activity Reference
6-43 Indol-3-yl 30 294.1854 Anticancer
6-13 Hexyl-methoxy-indol-3-yl 63 380.2587 Anticancer
Triazole-Linked Oxime Ethers

Derivatives like (E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) oxime (9a) incorporate triazole rings via click chemistry.

Key Differences :

  • Triazole groups enhance thermal stability (melting points: 127–146°C) and cytotoxicity.
  • 9c (92% yield) demonstrates superior synthetic efficiency compared to non-triazole analogs .

Natural Analogues and Fragrance-Related Compounds

Carvone and Hydroxycarvone
  • Carvone: A natural monoterpene with the formula C10H14O, lacking the 2,3-dimethyl groups.
  • 5-Hydroxycarvone : Features a hydroxyl group at position 6, increasing water solubility and acidity (pKa ~4.5). Found in spearmint, it serves as a biomarker for dietary exposure .

Key Differences :

  • The 2,3-dimethyl groups in the target compound reduce volatility compared to carvone.
  • Hydroxycarvone’s hydroxyl group enables hydrogen bonding, altering pharmacokinetics .

Table 3: Natural Analogues

Compound Formula Key Feature Application Reference
Carvone C10H14O Isopropenyl group Fragrance, flavor
5-Hydroxycarvone C10H14O2 Hydroxyl at C6 Biomarker
Target Compound C11H16O 2,3-Dimethyl substitution Synthetic intermediate

Insecticidal Derivatives

2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one O-prop-2-yn-1-yl oxime (3a) demonstrates exceptional insecticidal activity against Mythimna separata (LD50 = 0.0054 mg/insect), outperforming terpinen-4-ol by 19.1-fold .

Key Differences :

  • The oxime ether group introduces electrophilic reactivity, enhancing interaction with insect nervous systems.

Biological Activity

2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one, also known as (5S)-2,3-Dimethyl-5-(prop-1-en-2-yl)cyclohexenone, is an organic compound belonging to the class of cyclohexenones. Its unique structure includes a cyclohexene ring with a ketone functional group and two methyl groups along with a prop-1-en-2-yl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's chemical structure can be represented as follows:

C11H16O\text{C}_{11}\text{H}_{16}\text{O}

Key Features:

  • Molecular Formula: C11H16O
  • CAS Number: 85710-66-3
  • Stereochemistry: (5S) configuration indicating specific spatial arrangement around the chiral center.

Biological Activity

Research indicates that this compound exhibits various biological activities. The compound's interactions with biological targets suggest it may influence metabolic pathways and signal transduction processes.

The biological activity is primarily mediated through binding to specific molecular targets such as enzymes and receptors. This binding can lead to alterations in biological functions, potentially affecting various physiological processes.

Pharmacological Potential

Studies have indicated potential pharmacological properties of this compound, including:

  • Antioxidant Activity: The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects: Preliminary research suggests it may have neuroprotective effects relevant to neurodegenerative disorders.
  • Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic pathways, offering therapeutic benefits in various diseases.

Case Studies

A selection of studies highlights the biological activity of this compound:

Study ReferenceFindings
Demonstrated interactions with enzymes affecting metabolic pathways.
Showed promise as a lead compound for treating neurodegenerative disorders due to its ability to penetrate the blood-brain barrier (BBB).
Exhibited significant antioxidant activity in vitro.

In Vitro Studies

In vitro experiments have revealed that this compound can significantly reduce cell damage induced by oxidative stress and enhance cell viability in neuronal cell lines.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving suitable precursors under acidic or basic conditions. These methods often utilize catalysts to facilitate the process.

Synthetic Methods:

  • Cyclization Reactions: Using dienes or enones as precursors.
  • Industrial Production: Large-scale synthesis may employ batch or continuous flow processes to maximize yield and purity.

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